molecular formula C10H10N2 B578400 6-Cyclobutylpicolinonitrile CAS No. 1240604-75-4

6-Cyclobutylpicolinonitrile

Cat. No.: B578400
CAS No.: 1240604-75-4
M. Wt: 158.204
InChI Key: ZSEFENXNJIQNIJ-UHFFFAOYSA-N
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Description

6-Cyclobutylpicolinonitrile (CAS: 1240604-75-4) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.2 g/mol. Its structure consists of a pyridine ring substituted with a cyano group at position 2 and a cyclobutyl group at position 6 (Figure 1). The cyclobutyl moiety imparts steric bulk and modulates electronic properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

CAS No.

1240604-75-4

Molecular Formula

C10H10N2

Molecular Weight

158.204

IUPAC Name

6-cyclobutylpyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2/c11-7-9-5-2-6-10(12-9)8-3-1-4-8/h2,5-6,8H,1,3-4H2

InChI Key

ZSEFENXNJIQNIJ-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC=CC(=N2)C#N

Synonyms

6-cyclobutylpicolinonitrile

Origin of Product

United States

Comparison with Similar Compounds

6-Indazolyl-2-Picolinonitrile Derivatives

These compounds share the 2-picolinonitrile core but feature indazolyl substituents at position 6 instead of a cyclobutyl group. Key structural and functional differences include:

  • Substituent Diversity : The indazolyl fragments vary in substituents (e.g., -NH₂, -OCH₃, -Cl) at positions 4, 5, 6, or 7 on the indazole ring (Table 1). This diversity enables fine-tuning of electronic and steric effects for herbicidal activity, as demonstrated in optimization studies .
  • Biological Activity: Unlike 6-cyclobutylpicolinonitrile, these derivatives were explicitly tested for herbicidal activity. For example, compounds 3A (4-NH₂ substitution) and 4E (4-Cl substitution) showed enhanced activity against broadleaf weeds due to improved binding to acetolactate synthase (ALS), a key enzyme in plant biosynthesis .
  • Synthetic Flexibility: The coupling reaction conditions for indazolyl-picolinonitriles (e.g., palladium-catalyzed cross-coupling) highlight their adaptability in modular synthesis, whereas this compound’s synthesis likely relies on cyclobutane ring formation or direct substitution strategies .

Table 1. Substituent Variations in 6-Indazolyl-2-Picolinonitrile Derivatives

Compound 1H-Indazolyl Fragment Key Substituents
3A IV 4-NH₂ Electron-donating
4E IV 4-Cl Electron-withdrawing
4F IV 5-Cl Moderate polarity

Source: Adapted from Scheme 2 in

6-Acetylpicolinonitrile (CAS: 159307-02-5)

This compound replaces the cyclobutyl group with an acetyl (-COCH₃) substituent, resulting in distinct physicochemical properties:

  • Molecular Weight and Polarity: With a molecular formula of C₈H₆N₂O and a molecular weight of 146 g/mol, it is lighter and more polar than this compound. The acetyl group increases solubility in polar solvents but may reduce membrane permeability in biological systems .
  • Reactivity: The electron-withdrawing acetyl group activates the pyridine ring for nucleophilic substitution reactions, whereas the cyclobutyl group (electron-neutral) may stabilize the ring against such reactions. This difference makes 6-acetylpicolinonitrile more reactive in synthetic pathways involving aromatic electrophilic substitutions .
  • Commercial Availability: Priced at ¥27,998.00 per gram (95% purity), 6-acetylpicolinonitrile is significantly more expensive than typical research chemicals, suggesting complex synthesis or niche applications .

6-Amino-5-Nitropicolinonitrile

This derivative features both amino (-NH₂) and nitro (-NO₂) groups on the pyridine ring, leading to unique properties:

  • Electronic Effects: The nitro group is strongly electron-withdrawing, while the amino group can act as an electron donor depending on protonation state. This creates a polarized electronic environment, enhancing reactivity in redox reactions or coordination chemistry compared to this compound .
  • Hazard Profile: Classified as a hazardous substance (≤100% concentration), it requires stringent safety measures (e.g., ventilation, medical consultation upon exposure).

General Trends in Picolinonitrile Derivatives

Parameter This compound 6-Indazolyl Derivatives 6-Acetylpicolinonitrile 6-Amino-5-Nitropicolinonitrile
Molecular Weight (g/mol) 158.2 ~200–250 146 ~180
Key Substituent Cyclobutyl (steric bulk) Indazolyl (variable) Acetyl (polar) Amino-Nitro (redox-active)
Reactivity Moderate High (modular) High (electron-deficient) Very High (polarized)
Application Synthetic intermediate Herbicidal Specialty synthesis Research chemical

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